molecular formula C10H7NOS B1582289 2-Phenyl-1,3-thiazole-4-carbaldehyde CAS No. 20949-81-9

2-Phenyl-1,3-thiazole-4-carbaldehyde

Cat. No. B1582289
CAS RN: 20949-81-9
M. Wt: 189.24 g/mol
InChI Key: OLLKCCGWRITPOV-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-thiazole-4-carbaldehyde is a compound with the molecular formula C10H7NOS and a molecular weight of 189.24 . It is a solid substance with a boiling point of 51-52°C .


Synthesis Analysis

The synthesis of 2-Phenyl-1,3-thiazole-4-carbaldehyde and similar compounds has been reported in several studies . For instance, one study reported the synthesis of biologically active triazole and pyrazole compounds containing 2,4-disubstituted thiazole analogues from p-hydroxy benzaldehyde and phenyl hydrazine .


Molecular Structure Analysis

The InChI code for 2-Phenyl-1,3-thiazole-4-carbaldehyde is 1S/C10H7NOS/c12-6-9-7-13-10 (11-9)8-4-2-1-3-5-8/h1-7H . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.


Chemical Reactions Analysis

2-Phenyl-1,3-thiazole-4-carbaldehyde and similar compounds have been reported to undergo various chemical reactions. For example, 2-Thiazolecarboxaldehyde, a thiazole aldehyde derivative, undergoes Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) .


Physical And Chemical Properties Analysis

2-Phenyl-1,3-thiazole-4-carbaldehyde is a solid substance with a boiling point of 51-52°C . It has a density of 1.3±0.1 g/cm3 .

Scientific Research Applications

Optical and Inhibitory Activity

Thiazole derivatives have been studied for their optical properties and inhibitory activity against specific enzymes. For instance, a study focused on 2-phenyl-1,3,4-thiadiazole derivatives highlighted their potential in this field .

Anti-inflammatory Applications

Some thiazole compounds have been evaluated for their anti-inflammatory effects. Research indicates significant anti-inflammatory activity comparable to standard drugs like diclofenac .

Antioxidant Properties

Thiazole derivatives have also been synthesized and screened for their antioxidant capabilities. Certain compounds within this class have shown potent antioxidant activity .

Biological Activities

Thiazoles are known for their diverse biological activities. They have been synthesized and tested for various biological responses, which could include antimicrobial, antifungal, or anticancer properties .

Versatile Standalone Moiety

The thiazole moiety itself is versatile and can be incorporated into different compounds for varied applications, including medicinal chemistry .

Safety and Hazards

2-Phenyl-1,3-thiazole-4-carbaldehyde is considered hazardous. It can cause skin irritation and serious eye irritation. Inhalation may cause respiratory irritation. It may be harmful if swallowed or absorbed through the skin .

properties

IUPAC Name

2-phenyl-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLKCCGWRITPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353053
Record name 2-phenyl-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1,3-thiazole-4-carbaldehyde

CAS RN

20949-81-9
Record name 2-phenyl-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-1,3-thiazole-4-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

At −78° C., to a solution of 2-phenyl-thiazole-4-carboxylic acid methoxymethylamide (1 equiv) in THF was added LiAlH4 (1 equiv, 1 N in THF) and stirring for 1 h at −20° C. The reaction mixture was placed on an ice bath and quenched by 20% H2SO4 solution, extracted with ethyl acetate and dried over MgSO4. The solvent was removed under reduced pressure and purified by column chromatography to yield 42b (45.8%). 1H NMR (300 MHz, CDCl3) δ 10.1 (s, 1H), 8.17 (s, 1H), 8.02-8.00 (m, 2H), 7.50-7.48 (m, 3H). MS (ESI) m/z 244.1 (M+Na+MeOH)+.
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45.8%

Synthesis routes and methods II

Procedure details

At −78° C., to a solution of 2-phenyl-thiazole-4-carboxylic acid methoxymethylamide (1 equiv) in THF was added LiAlH4 (1 equiv, 1 N in THF) and stirring for 1h at −20° C. The reaction mixture was placed on an ice bath and quenched by 20% H2SO4 solution, extracted with ethyl acetate and dried over MgSO4. The solvent was removed under reduced pressure and purified by column chromatography to yield 42b (45.8%). 1H NMR (300 MHz, CDCl3) δ 10.1 (s, 1H), 8.17 (s, 1H), 8.02-8.00 (m, 2H), 7.50-7.48 (m, 3H). MS (ESI) m/z 244.1 (M+Na+MeOH)+.
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45.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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